2,3-Dichloro-1,1,1,3-tetrafluoropropane synthesis pathway
2,3-Dichloro-1,1,1,3-tetrafluoropropane synthesis pathway
An In-Depth Technical Guide to the Synthesis of 2,3-Dichloro-1,1,1,3-tetrafluoropropane (HCFC-234da)
Introduction
2,3-dichloro-1,1,1,3-tetrafluoropropane, designated as HCFC-234da, is a hydrochlorofluorocarbon with the chemical formula C₃H₂Cl₂F₄ and CAS number 146916-90-7.[1] Its molecular structure, CF₃CHClCHFCl, positions it as a subject of interest within the field of fluorinated organic chemistry, often in the context of intermediates for next-generation refrigerants and blowing agents. While dedicated literature on the direct, large-scale synthesis of HCFC-234da is not extensively detailed, a robust and logical synthetic pathway can be engineered from well-established principles of fluorocarbon chemistry.
This guide presents a comprehensive, two-part synthesis strategy. The first part details the production of the key intermediate, 1,3,3,3-tetrafluoropropene (HFO-1234ze), a widely used hydrofluoroolefin. The second part describes the subsequent chlorination of this intermediate to yield the target molecule, HCFC-234da. The methodologies are grounded in peer-reviewed studies and patent literature, providing both the theoretical framework and practical, step-by-step protocols for researchers and chemical development professionals.
Part 1: Synthesis of the Key Intermediate: 1,3,3,3-Tetrafluoropropene (HFO-1234ze)
Strategic Overview
The most logical and efficient precursor for the synthesis of HCFC-234da is 1,3,3,3-tetrafluoropropene (CF₃CH=CHF), commonly known as HFO-1234ze.[2] The double bond in this molecule provides a reactive site for the direct addition of a chlorine molecule (Cl₂) to form the desired dichlorinated alkane structure. Therefore, the first critical phase of the synthesis is the efficient production of HFO-1234ze.
A prevalent industrial method for synthesizing HFO-1234ze is the catalytic dehydrofluorination of 1,1,1,3,3-pentafluoropropane (HFC-245fa). This process involves the elimination of a hydrogen fluoride (HF) molecule from the alkane precursor, typically in the gas phase over a metal-based catalyst.
Reaction Mechanism and Causality
The dehydrofluorination of HFC-245fa is an elimination reaction. The process is not spontaneous and requires significant energy input (high temperatures) and a catalyst to lower the activation energy. Chromia-based catalysts (e.g., Cr₂O₃) or other metal fluorides are frequently employed due to their high activity and stability under the harsh, acidic conditions (presence of HF).
The reaction proceeds as follows:
CF₃CH₂CHF₂ (HFC-245fa) → CF₃CH=CHF (HFO-1234ze) + HF
This reaction can produce both the E (trans) and Z (cis) isomers of HFO-1234ze.[3] The ratio of these isomers can be controlled by adjusting reaction conditions such as temperature and the specific catalyst used.[3] For subsequent reactions, a specific isomer, typically the more stable E-isomer, is often isolated via distillation.
Workflow for HFO-1234ze Synthesis
Caption: Workflow for the production of HFO-1234ze from HFC-245fa.
Quantitative Data for HFO-1234ze Synthesis
| Parameter | Value | Rationale & Source |
| Starting Material | 1,1,1,3,3-Pentafluoropropane (HFC-245fa) | A common hydrofluorocarbon, readily available as a precursor.[4] |
| Catalyst | Chromia-based (e.g., Cr₂O₃), fluorinated metal oxides | Provides high surface area and activity for dehydrofluorination.[4] |
| Reaction Temperature | 280 - 400 °C | Sufficient thermal energy is required to overcome the activation barrier for HF elimination.[4] |
| Pressure | Atmospheric to moderate (e.g., 0.08 to 0.8 MPa) | Gas-phase reaction is typically controlled by flow rates rather than high pressure.[5] |
| Conversion Rate | 50 - 60% (can be higher) | Dependent on catalyst and conditions; unreacted starting material is often recycled.[4] |
| Selectivity | High for HFO-1234ze | The primary products are the E and Z isomers of HFO-1234ze.[3][4] |
Experimental Protocol: Catalytic Dehydrofluorination of HFC-245fa
-
Catalyst Preparation: A packed-bed reactor is loaded with a suitable catalyst, such as a fluorinated chromia catalyst. The catalyst is typically pre-treated by heating under a flow of nitrogen and then anhydrous HF to ensure it is active and free of moisture.
-
Reactor Setup: The reactor (e.g., a Monel or Inconel tube) is placed in a furnace capable of maintaining a stable temperature between 300-400°C.
-
Reactant Feed: Gaseous HFC-245fa is continuously fed into the reactor at a controlled flow rate. The feed is pre-heated to ensure it is in the vapor phase before contacting the catalyst.
-
Reaction: The dehydrofluorination reaction occurs as the vaporized HFC-245fa passes over the catalyst bed.
-
Product Collection: The effluent gas stream, containing HFO-1234ze, unreacted HFC-245fa, and the HF by-product, is passed through a condenser. The condensed liquid is collected.
-
Purification: The collected liquid is first passed through a scrubber (e.g., a water or mild base wash) to remove the acidic HF. The organic phase is then separated and subjected to fractional distillation to separate the HFO-1234ze isomers from any unreacted starting material and other by-products.
Part 2: Synthesis of HCFC-234da via Chlorination of HFO-1234ze
Strategic Overview
With the key intermediate, HFO-1234ze, in hand, the final step is the addition of chlorine across the C=C double bond. This reaction transforms the alkene into the target saturated dichloro-alkane, HCFC-234da.
CF₃CH=CHF (HFO-1234ze) + Cl₂ → CF₃CHClCHFCl (HCFC-234da)
This type of reaction is a classic example of electrophilic or free-radical halogenation of an alkene. Given the electron-withdrawing nature of the fluorine atoms, a free-radical pathway initiated by ultraviolet (UV) light is a highly effective and controllable method.
Reaction Mechanism and Causality
The photochemical chlorination of an alkene proceeds via a free-radical chain mechanism.
-
Initiation: UV light provides the energy to break the Cl-Cl bond homolytically, generating two highly reactive chlorine radicals (Cl•).
-
Cl₂ + hν → 2 Cl•
-
-
Propagation: A chlorine radical adds to the double bond of HFO-1234ze. This addition can occur at either carbon of the double bond, forming one of two possible radical intermediates.
-
CF₃CH=CHF + Cl• → CF₃CH(•)CHFCl (more stable)
-
CF₃CH=CHF + Cl• → CF₃CHClCHF(•) (less stable) The formation of the radical on the carbon adjacent to the CF₃ group is generally more stable due to hyperconjugation and inductive effects. This radical then abstracts a chlorine atom from another Cl₂ molecule to form the final product and a new chlorine radical, which continues the chain.
-
CF₃CH(•)CHFCl + Cl₂ → CF₃CHClCHFCl + Cl•
-
-
Termination: The reaction terminates when two radicals combine.
Atmospheric chemistry studies confirm that the addition of chlorine atoms to trans-CF₃CH=CHF is a facile process, lending strong support to the viability of this reaction in a synthetic context.[6][7][8]
Workflow for HCFC-234da Synthesis
Caption: Proposed workflow for the photochemical chlorination of HFO-1234ze.
Proposed Experimental Parameters
| Parameter | Value/Condition | Rationale & Source |
| Starting Material | trans-1,3,3,3-Tetrafluoropropene (HFO-1234ze) | Provides the correct carbon-fluorine backbone for the target molecule.[3] |
| Reagent | Chlorine Gas (Cl₂) | Source of chlorine atoms for the addition reaction. |
| Initiation | UV Irradiation (hν) | Provides the energy for homolytic cleavage of Cl₂, initiating the radical chain reaction. |
| Temperature | 0 - 50 °C | The reaction is exothermic; lower temperatures help to prevent over-chlorination and other side reactions. |
| Pressure | Atmospheric | The reaction can be effectively carried out in the gas or liquid phase at standard pressure. |
| Solvent (Optional) | Inert solvent (e.g., CCl₄) | If performed in the liquid phase, an inert solvent can help dissipate heat and control concentration. |
| Expected Yield | High | Alkene halogenation is typically a high-yielding reaction. |
Experimental Protocol (Proposed): Photochemical Chlorination of HFO-1234ze
-
Reactor Setup: A quartz or borosilicate glass reactor equipped with a gas inlet, a gas outlet, a condenser, and an internal or external UV lamp is assembled. The reactor outlet is connected to a series of traps, including a cold trap and an alkaline scrubber (e.g., NaOH solution) to neutralize excess chlorine and any HCl formed.
-
Reactant Introduction: The reactor is charged with either gaseous HFO-1234ze or a solution of HFO-1234ze in an inert solvent like carbon tetrachloride.
-
Initiation: The UV lamp is turned on to begin the initiation of chlorine radicals.
-
Reaction: Chlorine gas is bubbled through the liquid or mixed with the gaseous HFO-1234ze at a controlled rate. The molar ratio of HFO-1234ze to Cl₂ should be kept near stoichiometric (1:1) to minimize side reactions. The reaction progress can be monitored by GC analysis of aliquots.
-
Workup: Once the reaction is complete (indicated by the disappearance of the starting alkene), the UV lamp is turned off, and the chlorine gas flow is stopped. The system is purged with nitrogen to remove any residual chlorine.
-
Purification: The crude product is washed with a dilute solution of sodium thiosulfate to remove any remaining traces of chlorine, followed by a water wash. The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄). The final product, HCFC-234da, is then purified by fractional distillation.
Conclusion
The synthesis of 2,3-dichloro-1,1,1,3-tetrafluoropropane (HCFC-234da) is highly feasible through a well-structured, two-part process. The initial, industrially established step involves the catalytic dehydrofluorination of HFC-245fa to produce the key intermediate, HFO-1234ze. This is followed by a proposed but scientifically robust photochemical chlorination of HFO-1234ze, which leverages a fundamental and high-yielding reaction in organic chemistry. This guide provides the necessary theoretical foundation and practical protocols to enable the successful synthesis of HCFC-234da for research and development purposes.
References
-
WO/2021/003207 COMPOSITIONS AND METHODS FOR SYNTHESIS OF 2,3-DICHLORO-1,1,1,2-TETRAFLUOROPROPANE AND 2,3,3,3-TETRAFLUOROPROPENE. (2021). WIPO Patent Application. [Link]
-
WO/2021/093029 NEW PROCESS FOR SYNTHESIS OF 2,3,3,3-TETRAFLUOROPROPENE (1234YF) AND 2,3-DICHLORO-1,1,1-TRIFLUOROPROPANE (243DB). (2021). WIPO Patent Application. [Link]
-
trans-1,3,3,3-Tetrafluoropropene. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
- Processes for synthesis of 1,3,3,3-tetrafluoropropene. (2008).
-
Preparation Of 2,3,3,3 Tetrafluoropropene. (n.d.). Quick Company. Retrieved January 12, 2026, from [Link]
- Process for preparing 2,3,3,3-tetrafluoropropene. (2014).
- Method for synthesizing 2, 3-dichloro-1, 1, 1-trifluoropropane and 2-chloro-1, 1, 1-trifluoropropene. (2022).
-
PROCESS FOR THE PREPARATION OF 2,3,3,3-TETRAFLUOROPROPENE (1234YF). (2021). European Patent EP 3325435 B1. [Link]
-
Javadi, M. S., et al. (2008). Atmospheric chemistry of trans-CF3CH=CHF: Products and mechanisms of hydroxyl radical and chlorine atom initiated oxidation. Atmospheric Chemistry and Physics. [Link]
-
Process for the preparation of 2,3,3,3-tetrafluoropropene (hfo-1234yf). (n.d.). Eureka | Patsnap. Retrieved January 12, 2026, from [Link]
-
Javadi, M. S., et al. (2008). Atmospheric chemistry of trans-CF3CH=CHF. Atmospheric Chemistry and Physics. [Link]
- Process for producing 2,3,3,3-tetrafluoropropene. (2014).
-
Plote, M., et al. (2020). Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination versus dehydrofluorination. Beilstein Journal of Organic Chemistry. [Link]
-
Mashino, T., et al. (2000). Atmospheric chemistry of CF3CH=CH2 and C4F9CH=CH2: products of the gas-phase reactions with Cl atoms and OH radicals. Journal of Physical Chemistry A. [Link]
-
Javadi, M. S., et al. (2008). Atmospheric chemistry of trans-CF3CH=CHF: products and mechanisms of hydroxyl radical and chlorine atom initiated oxidation. Atmospheric Chemistry and Physics. [Link]
-
Kemnitz, E., et al. (2020). Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination versus dehydrofluorination. PMC - NIH. [Link]
-
1,3,3,3-Tetrafluoropropene. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 1,3,3,3-Tetrafluoropropene - Wikipedia [en.wikipedia.org]
- 3. trans-1,3,3,3-Tetrafluoropropene - Wikipedia [en.wikipedia.org]
- 4. BJOC - Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination versus dehydrofluorination [beilstein-journals.org]
- 5. US20140121424A1 - Process for preparing 2,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. acp.copernicus.org [acp.copernicus.org]
- 8. ACP - Atmospheric chemistry of trans-CF3CH=CHF: products and mechanisms of hydroxyl radical and chlorine atom initiated oxidation [acp.copernicus.org]
